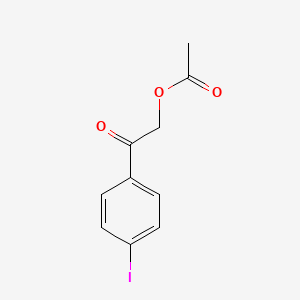

2-(4-Iodophenyl)-2-oxoethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90842-69-6 |

|---|---|

Molecular Formula |

C10H9IO3 |

Molecular Weight |

304.08 g/mol |

IUPAC Name |

[2-(4-iodophenyl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C10H9IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |

InChI Key |

PZIYCXOHBBTRAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 4 Iodophenyl 2 Oxoethyl Acetate

Mechanistic Aspects of Oxidative Transformations in α-Keto Ester Formation

The conversion of α-hydroxy ketones or their derivatives into α-keto esters is an important oxidative transformation. While specific studies on the oxidation of 2-(4-Iodophenyl)-2-oxoethyl acetate (B1210297) to an α-keto ester are not prevalent, the general mechanisms for the oxidation of similar α-acetoxy ketones can be considered.

One plausible pathway involves the use of hypervalent iodine reagents, which are known to mediate a variety of oxidative rearrangements. nih.gov These reagents are attractive due to their low toxicity and mild reaction conditions. The reaction could proceed through the formation of a more electrophilic iodine(III) species in situ, which then reacts with the enol or enolate form of the ketone. Subsequent rearrangement and hydrolysis would then yield the desired α-keto ester.

Another potential route is through palladium-catalyzed reactions. For example, the carbonylative α-arylation of ketones can lead to 1,3-diketones, which are structurally related to α-keto esters. nih.gov Mechanistic studies of these reactions have shown that the catalytic cycle can vary depending on the palladium precursor and ligands used. nih.gov In some cases, a [Pd(dppp)(enolate)] anion is proposed to be the initial reactive species. nih.gov

Investigations into Regio- and Stereoselectivity in Syntheses of 2-(4-Iodophenyl)-2-oxoethyl Acetate and Derivatives

The synthesis of this compound and its derivatives often involves steps where control of regioselectivity and stereoselectivity is crucial.

Regioselectivity: The position of the iodine atom on the phenyl ring is a key determinant of the compound's reactivity. The synthesis of the 4-iodo isomer specifically requires regioselective iodination of a suitable precursor, such as phenacyl acetate or a related ketone. The directing effects of the acetyl group and other substituents on the aromatic ring will influence the outcome of electrophilic iodination. In palladium-catalyzed α-arylation reactions, the regioselectivity of the arylation of ketones with multiple enolizable positions can be controlled by the choice of ligands and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands has been shown to favor arylation at the less hindered position.

Stereoselectivity: When the α-carbon of the ketone is a stereocenter, controlling the stereochemistry during α-arylation is a significant challenge. The use of chiral phosphine ligands in palladium-catalyzed reactions has been explored to achieve enantioselective α-arylation of ketones. In the case of α-arylation of piperidinone enolates, the addition of zinc salts has been found to be crucial for the reaction to proceed and can influence the diastereoselectivity. organic-chemistry.org Mechanistic studies have suggested that the observed diastereomeric ratios are often the result of kinetic selectivity, and that the conditions for the coupling of silyl (B83357) enolates can avoid epimerization of stereocenters. organic-chemistry.org

Transition State Analysis and Energy Profiles for Key Reactions

Understanding the transition states and energy profiles of reactions involving this compound provides a deeper understanding of their kinetics and thermodynamics. chemguide.co.ukyoutube.com

For α-arylation reactions involving iodonium (B1229267) intermediates , computational studies have been employed to model the energy profiles. researchgate.net These studies can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the rate-determining step. For example, the relative energies of the O-bound and C-bound iodonium intermediates and the transition states for their subsequent rearrangements can be calculated. researchgate.net

In the context of SRN1 reactions , the energy profile involves a series of low-energy radical and radical anion intermediates. dalalinstitute.comwikipedia.org The rate of the reaction will depend on the facility of the initial electron transfer and the subsequent fragmentation and coupling steps.

The table below summarizes some key reactions and the typical intermediates and transition states involved.

| Reaction Type | Key Intermediates | Transition State Characteristics |

| α-Arylation (via Iodonium Species) | Iodonium enolates (O-bound and C-bound) | Can involve rearrangement pathways like nih.govresearchgate.net-sigmatropic shifts. |

| SRN1 Reaction | Radical anions, Aryl radicals | Chain propagation steps with low activation barriers. |

| Palladium-Catalyzed α-Arylation | Pd(0) and Pd(II) species, enolates | Involves oxidative addition, transmetalation, and reductive elimination steps. |

Reactivity and Transformations of 2 4 Iodophenyl 2 Oxoethyl Acetate

Reactions at the α-Keto Ester Moiety

The α-keto ester portion of 2-(4-Iodophenyl)-2-oxoethyl acetate (B1210297) is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles. savemyexams.commasterorganicchemistry.com This reactivity allows for a range of transformations, including additions to the carbonyl group and derivatization of the ester.

Aldol (B89426) and Related Carbonyl Addition Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the addition of an enolate to a carbonyl compound. wikipedia.orgnih.gov While direct self-aldol reactions of 2-(4-Iodophenyl)-2-oxoethyl acetate are not prominently documented, the electrophilic carbonyl group can participate in crossed aldol reactions. In these reactions, an enolate generated from a different ketone or aldehyde adds to the ketone of this compound. libretexts.org For a mixed aldol reaction to be effective, one of the carbonyl partners should either lack α-hydrogens, making it a good acceptor, or be significantly more acidic, favoring enolate formation. libretexts.org

The reactivity of the carbonyl group is influenced by the polarization of the C=O bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. savemyexams.com This principle underlies a broad range of carbonyl addition reactions beyond the aldol reaction, where various nucleophiles can add to the carbonyl carbon. masterorganicchemistry.comyoutube.com The outcome of these additions can be either reversible or irreversible, depending on the basicity of the attacking nucleophile. masterorganicchemistry.com

| Reaction Type | Key Features | Potential Products |

|---|---|---|

| Crossed Aldol Reaction | Requires a suitable enolate partner. Can be controlled by using a carbonyl partner with no α-hydrogens or one that is more acidic. libretexts.org | β-hydroxy carbonyl compounds. wikipedia.org |

| General Carbonyl Addition | The electrophilic carbonyl carbon is attacked by a nucleophile. savemyexams.com The reversibility depends on the nucleophile's basicity. masterorganicchemistry.com | Various addition products depending on the nucleophile used. |

Condensation Reactions (e.g., with Ammonium (B1175870) Acetate)

The reaction of α-keto esters with ammonium acetate can lead to the formation of imidazole (B134444) derivatives. While specific studies on this compound are not detailed, the general reaction involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) source. In this context, this compound can serve as a precursor. For instance, the reaction of a related compound, 2-((4-acetylphenyl)amino)-1-phenylethan-1-one, with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate leads to the formation of an oxime, demonstrating the reactivity of the keto group. nih.gov Furthermore, the condensation of aldehydes with ammonium salts is a known method for synthesizing substituted pyridines. rsc.org

The synthesis of 2,5-di(4-iodophenyl)imidazole can be envisioned through a reaction pathway where two equivalents of a 4-iodophenyl glyoxal (B1671930) derivative react with an ammonia source. This type of condensation is a common strategy for constructing imidazole rings.

Derivatization to Other α-Keto Carboxylic Acid Derivatives (e.g., Amides, Acids)

The ester group in this compound can be transformed into other carboxylic acid derivatives, such as amides and carboxylic acids, through standard organic reactions.

Hydrolysis to 4-Iodophenylglyoxylic Acid: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-iodophenylglyoxylic acid. This transformation provides a route to a different class of α-keto acid derivatives.

Amidation: Reaction with amines can convert the ester into the corresponding amide. This process, known as aminolysis, would yield N-substituted 2-(4-iodophenyl)-2-oxoacetamides.

These derivatizations expand the synthetic utility of this compound, allowing for its incorporation into a wider range of molecular architectures.

Transformations Involving the 4-Iodophenyl Group

The iodo-substituent on the phenyl ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura) for C-C Bond Formation

The presence of the aryl iodide makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for forming C(sp²)-C(sp) bonds and has been widely applied in the synthesis of complex molecules. nih.gov The reaction can often be carried out under mild conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. organic-chemistry.orgthieme-connect.deyoutube.com This reaction is a versatile tool for C-C bond formation and typically exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. thieme-connect.de

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. libretexts.org

| Reaction | Coupling Partner | Key Features | Resulting Bond |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Palladium and copper(I) catalyzed. wikipedia.orgorganic-chemistry.org Forms conjugated enynes and arylalkynes. libretexts.org | C(sp²)-C(sp) |

| Heck Reaction | Alkene | Palladium catalyzed. organic-chemistry.orgyoutube.com High regioselectivity for terminal alkenes. thieme-connect.de | C(sp²)-C(sp²) |

| Suzuki-Miyaura Coupling | Organoboron Compound | Palladium catalyzed with a base. libretexts.orgnih.gov Tolerates many functional groups. libretexts.org | C(sp²)-C(sp²) |

C-H Functionalization Adjacent to Iodoaryl Groups

While direct C-H functionalization adjacent to the iodoaryl group of this compound is not extensively reported, this area of research is a significant field in organic synthesis. Such transformations would involve the direct activation and functionalization of a C-H bond on the aromatic ring, typically at the positions ortho to the iodine atom. These reactions often utilize transition metal catalysts to achieve regioselective C-H bond activation, providing an efficient way to further elaborate the aromatic core of the molecule.

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgdiva-portal.orgnih.gov The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov

For this compound, the acetyl group (CH₃CO-) attached to the phenacyl moiety acts as a moderate electron-withdrawing group, which can activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. However, iodine is generally considered a poor leaving group in SNAr reactions compared to fluorine or chlorine. The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is usually the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic.

While specific studies on the SNAr reactions of this compound are not extensively documented, the reactivity can be inferred from related compounds. For an SNAr reaction to occur on this substrate, it would likely require a strong nucleophile and potentially harsh reaction conditions due to the presence of iodine as the leaving group. The substitution would be directed to the carbon atom bearing the iodine.

It is important to note that under certain conditions, particularly with the use of transition metal catalysts, alternative pathways for the substitution of the iodine atom, such as those seen in cross-coupling reactions, are far more common and efficient than traditional SNAr.

Concurrent Reactivity of the Acetate Ester and Iodine Functionalities

The presence of both an acetate ester and an aryl iodide on the same molecule presents opportunities for chemoselective reactions, where one functional group reacts preferentially over the other. The challenge lies in the potential for concurrent reactivity, where both groups are susceptible to transformation under the same reaction conditions.

The acetate ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding alcohol, 2-hydroxy-1-(4-iodophenyl)ethan-1-one, and acetic acid or its conjugate base.

Under basic conditions, the hydrolysis, or saponification, is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. chemistrysteps.com The reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.

General Mechanism of Base-Catalyzed Ester Hydrolysis:

Nucleophilic attack of hydroxide on the ester carbonyl.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, eliminating the alkoxide leaving group.

Proton transfer from the newly formed carboxylic acid to the alkoxide.

Under acidic conditions, the hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. chemistrysteps.com

Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions by reacting this compound with an excess of a different alcohol. libretexts.orgbiofueljournal.com For example, reaction with methanol (B129727) under acidic or basic catalysis would yield 2-(4-iodophenyl)-2-oxoethyl methyl ester. The use of a large excess of the new alcohol is necessary to drive the equilibrium towards the desired product. biofueljournal.com

The following table summarizes the expected products from the hydrolysis and transesterification of this compound.

| Reaction | Reagents | Major Organic Products |

| Hydrolysis (Basic) | NaOH, H₂O | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one, Sodium acetate |

| Hydrolysis (Acidic) | H₃O⁺, H₂O | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one, Acetic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | 2-(4-Iodophenyl)-2-oxoethyl methyl ester, Acetic acid |

The carbon-iodine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. A key consideration in these transformations is the preservation of the acetate ester functionality, which can be sensitive to the basic conditions often employed in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki coupling of 4-bromoacetophenone, a closely related compound, has been successfully demonstrated, suggesting that the acetyl group is tolerated under these conditions. researchgate.net By analogy, this compound is expected to undergo Suzuki coupling to form substituted phenacyl acetate derivatives.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. organic-chemistry.org The reaction is known for its mild conditions, which would likely favor the preservation of the ester group. organic-chemistry.orgnih.gov The successful Sonogashira coupling of various aryl iodides under mild, copper-free conditions has been reported, further expanding the potential for selective transformation. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org Studies on the Buchwald-Hartwig amination of p-iodoacetophenone have shown that the reaction can proceed with good yields, indicating that the ketone functionality is compatible with the reaction conditions. nih.gov This suggests that the acetate ester in this compound would also likely remain intact under similar conditions.

The following table provides a hypothetical overview of selective cross-coupling reactions of this compound based on the reactivity of analogous compounds.

| Coupling Reaction | Coupling Partner | Catalyst System | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Oxo-2-([1,1'-biphenyl]-4-yl)ethyl acetate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Oxo-2-(4-(phenylethynyl)phenyl)ethyl acetate |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-2-Oxo-2-(4-styrylphenyl)ethyl acetate |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 2-(4-(Phenylamino)phenyl)-2-oxoethyl acetate |

The successful execution of these selective transformations hinges on the careful optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent to ensure the desired reactivity of the aryl iodide while preserving the integrity of the acetate ester.

Advanced Synthetic Applications and Derivatization Strategies for 2 4 Iodophenyl 2 Oxoethyl Acetate

Utilization as a Building Block for Complex Organic Scaffolds

The inherent reactivity of 2-(4-Iodophenyl)-2-oxoethyl acetate (B1210297) has been harnessed for the synthesis of a diverse array of complex organic scaffolds. Its ability to participate in various cyclization and condensation reactions makes it a key starting material for the construction of heterocyclic compounds and molecules bearing multiple functional groups.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. 2-(4-Iodophenyl)-2-oxoethyl acetate serves as a precursor for several important classes of heterocycles.

Oxazolones: Oxazolones, specifically the 5(4H)-oxazolone core, are readily synthesized through the Erlenmeyer-Plöchl reaction. sphinxsai.comresearchgate.net This reaction typically involves the condensation of an N-acylglycine derivative with an aldehyde in the presence of a dehydrating agent like acetic anhydride. researchgate.netbiointerfaceresearch.com In the context of this compound, the corresponding N-acylamino acid would be condensed with an appropriate aldehyde to furnish the desired 4-substituted-2-(4-iodophenyl)oxazol-5(4H)-one. The reaction can be catalyzed by sodium acetate or other catalysts like zinc oxide. sphinxsai.comresearchgate.net The general applicability of the Erlenmeyer reaction allows for the synthesis of a wide variety of oxazolone (B7731731) derivatives by varying the aldehyde component. researchgate.net

Benzazepinones: The synthesis of 3-benzazepin-2-ones can be achieved using 2-(2-iodophenyl)acetic acid as a starting material, a positional isomer of the parent compound of interest. researchgate.net The strategy involves an SRN1 substitution reaction with ketone enolate ions to form ε-oxo acids, which are then cyclized with ammonium (B1175870) acetate to yield the benzazepinone (B8055114) core. researchgate.net This suggests a potential, albeit likely more complex, pathway for the synthesis of analogous structures starting from this compound.

Thiophenes: The preparation of thiophene (B33073) derivatives often involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. While a direct synthesis from this compound is not explicitly detailed in the provided results, the structural motif of the starting material makes it a plausible precursor. For instance, it could potentially be converted to a 1,4-dicarbonyl intermediate, which could then undergo cyclization. Established methods for thiophene synthesis include the reaction of thiophene with acetyl chloride in the presence of a Lewis acid like stannic chloride to produce 2-acetothienone. orgsyn.org Furthermore, 2-iodothiophene (B115884) itself is a valuable intermediate for introducing the thiophene moiety into more complex molecules. orgsyn.org

Pyrimidines: Pyrimidine (B1678525) synthesis can be accomplished through various condensation reactions. One common method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. clockss.org For example, 2-substituted pyrimidine-5-carboxylic esters can be prepared by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org Another approach involves the reaction of chalcones with amidines to form bis(phenyl)pyrimidines. clockss.org The keto-enol tautomerism of the β-dicarbonyl moiety within a derivative of this compound could potentially be exploited in similar cyclization strategies to access pyrimidine rings. The synthesis of various pyrimidine derivatives, including those with carboxamide functionalities, has been explored for their potential as STAT6 inhibitors. nih.gov

| Heterocycle | General Synthetic Strategy | Key Reagents/Conditions |

| Oxazolones | Erlenmeyer-Plöchl reaction | N-acylglycine derivative, aldehyde, acetic anhydride, sodium acetate/zinc oxide sphinxsai.comresearchgate.netbiointerfaceresearch.comresearchgate.net |

| Benzazepinones | SRN1 reaction followed by cyclization | Ketone enolate, ammonium acetate (from 2-(2-iodophenyl)acetic acid) researchgate.net |

| Thiophenes | Cyclization of 1,4-dicarbonyl compounds | Sulfur source (e.g., Lawesson's reagent) |

| Pyrimidines | Condensation of 1,3-dicarbonyls with amidines | Amidine hydrochloride, base clockss.orgorganic-chemistry.org |

Construction of Polyfunctionalized Molecules

The presence of multiple reaction sites in this compound makes it an ideal starting point for the synthesis of polyfunctionalized molecules. The carbonyl group, the acetate moiety, and the iodophenyl ring can all be selectively manipulated to introduce a variety of functional groups. This allows for the creation of complex molecules with tailored properties for applications in materials science and medicinal chemistry. For example, the iodophenyl group can serve as a handle for cross-coupling reactions, while the ketone can be used for olefination or reduction, and the acetate can be hydrolyzed to an alcohol, providing numerous avenues for diversification.

Introduction of Diverse Functional Groups via the Iodophenyl Moiety

The carbon-iodine bond in the 4-iodophenyl group of this compound is a key feature that allows for the introduction of a wide range of functional groups. This is typically achieved through transition metal-catalyzed cross-coupling reactions. The reactivity of the C-I bond makes it an excellent substrate for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. For instance, the Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further elaborated. This strategy is crucial for building complex molecular architectures and for the synthesis of libraries of compounds for biological screening.

Strategy for Tandem and Domino Reactions with this compound

The multifunctional nature of this compound makes it an attractive substrate for tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.org Such processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of molecular complexity. For example, a reaction sequence could be envisioned where an initial cross-coupling reaction on the iodophenyl moiety is followed by an intramolecular cyclization involving the ketone or a derivative thereof. The development of such catalytic domino reactions, potentially involving mechanistically distinct steps like a (4+2) cycloaddition followed by an elimination, offers a facile route to complex cyclic systems. rsc.org The strategic design of these reaction cascades can provide access to novel molecular scaffolds that would be challenging to synthesize through traditional stepwise approaches.

Computational and Theoretical Studies of 2 4 Iodophenyl 2 Oxoethyl Acetate

Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 2-(4-Iodophenyl)-2-oxoethyl acetate (B1210297), DFT calculations would be instrumental in determining its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers could obtain precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structural characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A critical component of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 2-(4-Iodophenyl)-2-oxoethyl acetate, identifying the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.

| Property | Significance for this compound |

| HOMO Energy | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | Provides insights into the chemical reactivity and kinetic stability. |

Electrostatic Potential Surfaces and Reactivity Predictions

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the ESP surface would highlight electron-rich areas, likely around the oxygen atoms of the carbonyl and ester groups, and electron-deficient areas. This information is crucial for predicting how the molecule will interact with other polar molecules and for identifying sites susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into a static molecular structure, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying the most stable and frequently adopted shapes of the molecule in different environments. Furthermore, MD simulations are essential for studying intermolecular interactions, such as how molecules of this compound would interact with each other or with solvent molecules. This is crucial for understanding its physical properties like solubility and melting point.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools for investigating the pathways of chemical reactions. For this compound, theoretical modeling could be employed to study various potential reactions, such as hydrolysis of the ester group or nucleophilic substitution at the carbonyl carbon.

Activation Energy Barriers and Reaction Path Calculations

By calculating the potential energy surface for a given reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor determining the reaction rate. For this compound, calculating these barriers for different reaction pathways would provide a quantitative measure of their feasibility.

| Parameter | Description | Relevance to this compound |

| Transition State | The highest energy structure along the reaction pathway. | Identifies the geometry of the intermediate state in a reaction. |

| Activation Energy | The minimum energy required to initiate a chemical reaction. | Determines the rate at which a reaction involving the compound will proceed. |

Predictive Computational Chemistry in the Design of New Reactions for this compound

The field of computational chemistry offers powerful predictive tools that can guide the design of novel reactions and streamline the discovery of new synthetic pathways for molecules like this compound. By simulating molecular structures, reaction mechanisms, and electronic properties, researchers can investigate the feasibility of proposed reactions, predict outcomes, and identify optimal conditions before embarking on extensive experimental work. This predictive power is particularly valuable for understanding the reactivity of the α-acetoxyketone functionality and the influence of the iodophenyl group in this compound.

Theoretical Frameworks for Reaction Prediction

Predictive computational chemistry leverages a variety of theoretical frameworks to model chemical reactivity. For a molecule such as this compound, these models can elucidate potential reaction pathways.

Density Functional Theory (DFT): A prevalent method for studying the electronic structure of molecules, DFT can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of a reaction's kinetic and thermodynamic feasibility. For instance, DFT calculations have been successfully employed to investigate the reaction mechanisms of similar phenacyl derivatives, such as the nucleophilic substitution on phenacyl bromides with pyridines, revealing the intricate details of intermediate and transition state geometries. researchgate.net These same principles can be applied to predict how this compound might react with a range of nucleophiles.

Molecular Electrostatic Potential (MEP): This tool visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would highlight the electrophilic character of the carbonyl carbon and the α-carbon, suggesting their susceptibility to nucleophilic attack. Such analyses have been used to assess the local reactivity properties of related keto-compounds, indicating where chemical reactions are most likely to occur. researchgate.net

Frontier Molecular Orbital (FMO) Theory: By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), FMO theory helps predict how a molecule will interact with other reagents. The energy and location of the LUMO on this compound would indicate the most probable site for nucleophilic attack, while the HOMO would suggest its behavior as a nucleophile in certain reactions. A low HOMO-LUMO energy gap is often indicative of high chemical reactivity. researchgate.net

Simulating Reaction Mechanisms and Predicting Products

Computational chemistry allows for the in-silico exploration of various reaction types involving this compound.

Nucleophilic Substitution Reactions: The acetate group in this compound can act as a leaving group in nucleophilic substitution reactions at the α-carbon. Computational models can predict the favorability of different nucleophiles for this substitution. For example, kinetic studies on the reaction of phenacyl bromide derivatives with sulfur nucleophiles have been rationalized through computational analysis, suggesting an addition-elimination mechanism. researchgate.net Similar computational workflows could be used to screen a library of nucleophiles against this compound to predict reaction rates and product yields, thereby guiding the selection of the most promising candidates for experimental validation.

Reactions at the Carbonyl Group: The carbonyl group is another key reactive site. Predictive models can simulate the addition of nucleophiles to the carbonyl carbon, a fundamental step in many organic reactions. DFT calculations on the reaction of α-haloketones with nucleophiles have shown the existence of transition states where the nucleophile interacts with both the α- and carbonyl carbons, highlighting the complexity of these reactions. researchgate.net

Multicomponent Reactions: The design of novel multicomponent reactions (MCRs) can be significantly aided by computational predictions. Phenacyl derivatives are known to be versatile intermediates in MCRs for synthesizing complex heterocyclic compounds. nih.gov Computational studies can help to rationalize the formation of unexpected products or to design new MCRs by predicting the most likely reaction cascade. For example, the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates has been shown to yield different products depending on the reaction conditions, a phenomenon that could be explored and predicted using computational modeling. beilstein-journals.org

Generative AI in Reaction Design

The table below outlines how different computational methods could be applied to predict new reactions for this compound.

| Computational Method | Predicted Application for this compound | Potential Research Findings |

| Density Functional Theory (DFT) | Calculation of transition state energies for nucleophilic substitution of the acetate group. | Prediction of reaction rates with various nucleophiles (e.g., amines, thiols) and identification of the most kinetically favorable pathways. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites on the molecule. | Mapping of reactive hotspots to guide the design of regioselective reactions, such as attack at the carbonyl vs. the α-carbon. |

| Frontier Molecular Orbital (FMO) Analysis | Determination of HOMO-LUMO gap and orbital distributions. | Assessment of the molecule's overall reactivity and its propensity to participate in pericyclic or other orbital-controlled reactions. |

| Activation Strain Model | Analysis of the strain and interaction energies along a reaction coordinate. | Understanding the origins of activation barriers in potential reactions, for instance, in substitution or addition processes. researchgate.net |

| Generative AI Models | Proposal of novel multi-step synthetic pathways starting from this compound. | Discovery of non-obvious routes to complex heterocyclic structures or other valuable chemical entities. arxiv.orgarxiv.org |

By harnessing these predictive computational tools, chemists can move towards a more rational and efficient design of new reactions for this compound, reducing the reliance on trial-and-error experimentation and accelerating the pace of chemical innovation.

Future Research Directions and Emerging Paradigms in the Chemistry of 2 4 Iodophenyl 2 Oxoethyl Acetate

Development of Novel Catalytic Systems for Efficient Transformations

The presence of the iodo-substituent on the phenyl ring is a key feature that allows for a wide range of catalytic cross-coupling reactions. Future research will likely focus on the development of more efficient, selective, and robust catalytic systems to transform this functional group.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. However, the development of next-generation palladium catalysts with enhanced activity and stability will be a significant area of investigation. This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can promote catalysis at lower catalyst loadings and under milder reaction conditions.

Beyond palladium, there is a growing interest in using more earth-abundant and less toxic metals such as copper, nickel, and iron for cross-coupling reactions. The development of catalytic systems based on these metals for the transformation of 2-(4-Iodophenyl)-2-oxoethyl acetate (B1210297) would represent a significant advancement in sustainable chemistry.

A summary of potential catalytic systems for the transformation of 2-(4-Iodophenyl)-2-oxoethyl acetate is presented in the table below.

| Catalyst System | Type of Transformation | Potential Advantages |

| Palladium-based catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High efficiency, broad substrate scope |

| Copper-based catalysts | Ullmann coupling, C-N and C-O bond formation | Low cost, low toxicity |

| Nickel-based catalysts | Cross-coupling reactions, reductive couplings | Unique reactivity, cost-effective |

| Iron-based catalysts | Cross-coupling reactions | Abundant, environmentally benign |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry and automated platforms. These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions.

The integration of the synthesis and transformations of this compound into flow chemistry systems is a promising area for future research. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the use of immobilized catalysts and reagents in packed-bed reactors can facilitate product purification and catalyst recycling.

Automated synthesis platforms, which combine robotics with machine learning algorithms, have the potential to accelerate the discovery of new reactions and molecules. By employing these platforms, researchers can systematically explore the reaction space for the transformations of this compound, leading to the rapid identification of optimal conditions for the synthesis of novel derivatives.

Exploration of Photoredox and Electrochemical Methods

Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. These methods rely on the use of light or electricity to generate highly reactive intermediates, such as radical ions, which can participate in a wide range of chemical transformations.

The iodophenyl group of this compound is an ideal handle for photoredox and electrochemical activation. Upon single-electron reduction, the carbon-iodine bond can be cleaved to generate an aryl radical, which can then be trapped by a variety of coupling partners. This approach opens up new avenues for the functionalization of the phenyl ring, including the introduction of alkyl, perfluoroalkyl, and other functional groups that are difficult to install using traditional methods.

Future research in this area will focus on the development of new photoredox catalysts and electrochemical cells specifically designed for the transformations of aryl iodides. The combination of these methods with other catalytic systems, such as transition metal catalysis, could lead to the development of novel and highly efficient synthetic methodologies.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. The synthesis and application of this compound are no exception, and future research will undoubtedly focus on making its lifecycle more sustainable.

In terms of its synthesis, efforts will be directed towards the use of greener solvents, such as water, supercritical fluids, and bio-based solvents. The development of catalytic and solvent-free synthetic routes will also be a key objective. Furthermore, the use of renewable starting materials and the minimization of waste generation will be important considerations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.